molecular formula C10H12BrN3 B8501455 (S)-1-(6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridin-5-yl)ethanamine

(S)-1-(6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridin-5-yl)ethanamine

Cat. No. B8501455
M. Wt: 254.13 g/mol
InChI Key: UTURCBLXOVRHBL-LURJTMIESA-N
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Patent
US08835420B2

Procedure details

To a first vessel charged with toluene (5.1 L) was added 6-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile (300 g, 1.27 mol) under nitrogen. The solution was cooled to 5-10° C. A 3M solution of CH3MgCl in THF (637 mL, 1.91 mol) was added slowly over a 35 minute period while maintaining the temperature of the reaction mixture below 30° C. The reaction mixture was stirred for 2 hours at 15-20° C. To a second vessel charged with methanol at 0-5° C. was added sodium methylate (24.4 mL) under nitrogen. Sodium borohydride (72.2 g, 1.91 mol) was added to the methanol solution portion-wise over a 20 minute period at 0-5° C. The borohydride solution was stirred for 1 hour. The contents of the first vessel were then transferred into the second vessel slowly over a 2 hour period while maintaining the temperature of the reaction mixture in the second vessel below 30° C. Following the transfer of the Grignard solution, the first vessel was rinsed with toluene (0.60 L) which was added to the second vessel. The first vessel was next charged with methanol (0.60 L) over a 10 minute period at a temperature less than 30° C. The methanol solution was subsequently transferred to the second vessel, and the reaction mixture was stirred at 0-5° C. for an additional 2 hours. The reaction mixture was then transferred into a third vessel charged with a 2M HCl solution (2.40 L) at 5-15° C. over a period of 1.25 hours. Following the transfer, the second vessel was rinsed with toluene (0.60 L), which was added to the third vessel, and the reaction mixture was stirred for 16 hours. The mixture was warmed to 40-45° C. and 2M NaOH (1.0 L) was added slowly over a 20 minute period until the pH of the aqueous phase was 8.5. The reaction mixture was stirred for an additional 40 minutes, and the pH of the aqueous phase was confirmed to be 8.5. The organic and aqueous phases were separated. The aqueous phase was extracted with toluene (2×3.0 L). The organic layers were combined and screened to remove particulates. The filtrate was concentrated under vacuum at 50° C. until distillation ceased. Isopropanol (3.0 L) was added, and the reaction mixture concentrated under vacuum at 50° C. Additional isopropanol (300 mL) was added to give the title compound as a solution in IPA (230.7 g by gravimetric assay).
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
5.1 L
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
637 mL
Type
reactant
Reaction Step Three
Name
sodium methylate
Quantity
24.4 mL
Type
reactant
Reaction Step Four
Quantity
72.2 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
title compound

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[N:12]([CH3:13])[CH:11]=[CH:10][C:5]2=[N:6][C:7]=1[C:8]#[N:9].[CH3:14][Mg]Cl.C1COCC1.C[O-].[Na+].[BH4-].[Na+].[BH4-]>CO.C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:3]=[C:4]2[N:12]([CH3:13])[CH:11]=[CH:10][C:5]2=[N:6][C:7]=1[CH:8]([NH2:9])[CH3:14] |f:3.4,5.6|

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
BrC=1C=C2C(=NC1C#N)C=CN2C
Step Two
Name
Quantity
5.1 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Cl
Name
Quantity
637 mL
Type
reactant
Smiles
C1CCOC1
Step Four
Name
sodium methylate
Quantity
24.4 mL
Type
reactant
Smiles
C[O-].[Na+]
Step Five
Name
Quantity
72.2 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-]
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
7.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 hours at 15-20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature of the reaction mixture below 30° C
WAIT
Type
WAIT
Details
The contents of the first vessel were then transferred into the second vessel slowly over a 2 hour period
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature of the reaction mixture in the second vessel below 30° C
WASH
Type
WASH
Details
the first vessel was rinsed with toluene (0.60 L) which
ADDITION
Type
ADDITION
Details
was added to the second vessel
ADDITION
Type
ADDITION
Details
The first vessel was next charged with methanol (0.60 L) over a 10 minute period at a temperature less than 30° C
Duration
10 min
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at 0-5° C. for an additional 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
charged with a 2M HCl solution (2.40 L) at 5-15° C. over a period of 1.25 hours
Duration
1.25 h
WASH
Type
WASH
Details
the second vessel was rinsed with toluene (0.60 L), which
ADDITION
Type
ADDITION
Details
was added to the third vessel
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to 40-45° C.
ADDITION
Type
ADDITION
Details
2M NaOH (1.0 L) was added slowly over a 20 minute period until the pH of the aqueous phase
Duration
20 min
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for an additional 40 minutes
Duration
40 min
CUSTOM
Type
CUSTOM
Details
The organic and aqueous phases were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with toluene (2×3.0 L)
CUSTOM
Type
CUSTOM
Details
to remove particulates
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuum at 50° C. until distillation
ADDITION
Type
ADDITION
Details
Isopropanol (3.0 L) was added
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture concentrated under vacuum at 50° C
ADDITION
Type
ADDITION
Details
Additional isopropanol (300 mL) was added

Outcomes

Product
Details
Reaction Time
2 h
Name
title compound
Type
product
Smiles
BrC=1C=C2C(=NC1C(C)N)C=CN2C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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